N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide
Description
N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide is a compound of interest in various fields due to its unique chemical structure and potential applications. This compound contains a triazole ring, which is notable for its presence in many biologically active molecules.
Properties
IUPAC Name |
N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-15(2)27-21(26(4)5)24-25-22(27)29-16(3)18-12-9-13-19(14-18)23-20(28)17-10-7-6-8-11-17/h6-16H,1-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTOPEZJACFIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SC(C)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: : This step often starts with the cyclization of suitable precursors under specific conditions to form the 1,2,4-triazole ring.
Attachment of Dimethylamino and Propan-2-yl Groups:
Thioether Formation: : The next step involves the formation of a thioether linkage, connecting the triazole ring to the ethyl group.
Final Benzamide Formation: : The last step usually involves a reaction between the intermediate and 3-[1-[4-propan-2-yl-benzamide]ethyl]phenyl]benzamide to form the final compound.
Industrial Production Methods
Industrial production of this compound often employs high-throughput techniques, leveraging catalysts and optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound may be oxidized to form sulfoxides or sulfones, depending on the conditions.
Reduction: : Reduction reactions can affect the triazole ring or other functional groups.
Substitution: : Nucleophilic or electrophilic substitutions can occur on the aromatic rings or at functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Various halides or other substituents, under appropriate conditions, facilitate substitution reactions.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced forms of the triazole ring or altered side chains.
Substitution: : Substituted derivatives of the original compound.
Scientific Research Applications
N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide has significant potential across various fields:
Chemistry: : Used in the synthesis of complex molecules, as a reagent, or as a catalyst.
Biology: : Investigated for its potential effects on biological systems, possibly as an inhibitor or activator of specific pathways.
Medicine: : Explored for therapeutic uses, including as an antimicrobial, anticancer, or other pharmacologically active agent.
Industry: : Utilized in manufacturing processes, potentially in creating advanced materials or as part of a chemical process.
Mechanism of Action
The mechanism of action of N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide often involves interactions with specific molecular targets such as enzymes, receptors, or other proteins. Its molecular pathway typically includes:
Binding to Targets: : The compound may bind to particular proteins or enzymes, altering their activity.
Pathway Modulation: : This binding can affect various biological pathways, influencing processes such as cell growth, signal transduction, or metabolic pathways.
Comparison with Similar Compounds
Compared to similar compounds, N-[3-[1-[[5-(dimethylamino)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]ethyl]phenyl]benzamide stands out due to its specific triazole structure and attached functional groups, which confer unique properties.
Similar Compounds
1,2,4-Triazole Derivatives: : Compounds with similar triazole rings but different substituents.
Benzamides: : Other benzamide-based molecules with varying side chains or functional groups.
Each of these similar compounds may share some biological activities or chemical reactivity, but the specific structure of this compound provides distinct properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
